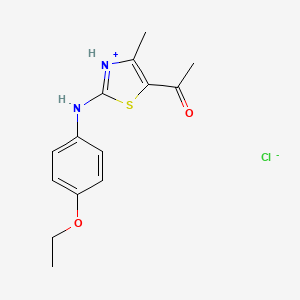

![molecular formula C16H15N5O B2575569 N-[1-(1H-indole-2-carbonyl)azétidin-3-yl]pyrazin-2-amine CAS No. 2191215-97-9](/img/structure/B2575569.png)

N-[1-(1H-indole-2-carbonyl)azétidin-3-yl]pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Indole is a heterocyclic system that provides the skeleton to many important compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of(1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is not provided in the available literature.

Applications De Recherche Scientifique

- Les chercheurs ont étudié les dérivés de ce composé pour leurs propriétés antivirales. Par exemple :

- Bien que des recherches supplémentaires soient nécessaires, des études initiales suggèrent que ce composé peut avoir des effets antibactériens. Notamment, il a montré une activité élevée contre Klebsiella pneumoniae Gram-négative .

- Les recherches sur son potentiel en tant qu'agent antituberculeux se sont avérées prometteuses. Les chercheurs ont exploré les dérivés pour leur efficacité contre Mycobacterium tuberculosis (MTB) et Mycobacterium bovis (BCG) .

Activité Antivirale

Potentiel Antibactérien

Activité Antituberculeuse

En résumé, N-[1-(1H-indole-2-carbonyl)azétidin-3-yl]pyrazin-2-amine est prometteur pour diverses activités biologiques. Sa structure unique et ses interactions potentielles avec les récepteurs en font un candidat intéressant pour une exploration plus approfondie dans le développement de médicaments et les applications thérapeutiques . Gardez à l'esprit que les recherches en cours peuvent révéler des applications supplémentaires, alors restez à l'écoute pour les mises à jour ! 🌟

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

The exact mode of action can vary depending on the specific derivative and target. Indole derivatives generally work by interacting with their targets and causing changes in their function .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. These properties can impact the bioavailability of the compound, which is an important factor in its effectiveness .

Result of Action

The molecular and cellular effects of indole derivatives can include inhibiting the growth of cancer cells, reducing inflammation, and combating various types of infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

Analyse Biochimique

Biochemical Properties

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The indole moiety of the compound is known to bind with high affinity to multiple receptors, which can lead to a range of biological activities . For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The pyrazine ring in N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine further enhances its ability to interact with biomolecules, potentially leading to enzyme inhibition or activation.

Cellular Effects

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has been observed to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate the activity of enzymes involved in cell signaling, which can lead to changes in gene expression and cellular responses . Additionally, the pyrazine ring in N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine may interact with specific proteins, altering their function and impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine involves its binding interactions with biomolecules. The indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to enzyme inhibition or activation . The pyrazine ring can also participate in similar interactions, further modulating the activity of target proteins. These binding interactions can result in changes in gene expression, enzyme activity, and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under physiological conditions, but their activity can be influenced by factors such as pH and temperature

Dosage Effects in Animal Models

The effects of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme modulation and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, indole derivatives are known to affect the metabolism of tryptophan, leading to the production of bioactive metabolites such as indole-3-acetic acid . The pyrazine ring may also participate in metabolic reactions, further modulating the compound’s activity.

Transport and Distribution

The transport and distribution of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Indole derivatives are known to be transported across cell membranes via specific transporters, which can influence their distribution within different cellular compartments . The pyrazine ring may also play a role in the compound’s transport and distribution.

Subcellular Localization

The subcellular localization of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives have been shown to localize in the nucleus, mitochondria, and other organelles, where they can exert their biological effects . The pyrazine ring may also influence the compound’s subcellular localization, further modulating its activity.

Propriétés

IUPAC Name |

1H-indol-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-7-11-3-1-2-4-13(11)20-14)21-9-12(10-21)19-15-8-17-5-6-18-15/h1-8,12,20H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBNOGRGOLQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)

![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)

![(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2575492.png)

![8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575497.png)

![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)